2-(4-Methoxynaphthalen-1-yl)acetonitrile
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Overview
Description
2-(4-Methoxynaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H11NO It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) at the fourth position and an acetonitrile group (-CH2CN) at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxynaphthalen-1-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxynaphthalene.
Bromination: The 4-methoxynaphthalene undergoes bromination to form 1-bromo-4-methoxynaphthalene.
Nucleophilic Substitution: The brominated compound is then subjected to a nucleophilic substitution reaction with sodium cyanide (NaCN) to introduce the acetonitrile group, resulting in the formation of this compound
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of specific solvents, catalysts, and controlled temperatures to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxynaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 4-methoxynaphthylamine.
Substitution: Formation of various substituted naphthalenes depending on the reagent used
Scientific Research Applications
2-(4-Methoxynaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways
Comparison with Similar Compounds
4-Methoxy-1-naphthonitrile: Similar structure but lacks the acetonitrile group.
1-Cyano-4-methoxynaphthalene: Another derivative with a cyano group instead of acetonitrile
Properties
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-13-7-6-10(8-9-14)11-4-2-3-5-12(11)13/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZCZUJRHFKBIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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